molecular formula C11H11N3O2 B13086747 4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one

4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one

Cat. No.: B13086747
M. Wt: 217.22 g/mol
InChI Key: POHSGQQUUGCSLP-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is of interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the reaction of 2-methoxybenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-methoxyphenyl)pyrimidine
  • 4-Amino-2-(2-methoxyphenyl)pyrimidine
  • 4-Amino-1-(2-hydroxyphenyl)pyrimidin-2(1H)-one

Uniqueness

4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 2-position of the phenyl ring enhances its biological activity compared to similar compounds .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-amino-1-(2-methoxyphenyl)pyrimidin-2-one

InChI

InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)14-7-6-10(12)13-11(14)15/h2-7H,1H3,(H2,12,13,15)

InChI Key

POHSGQQUUGCSLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC(=NC2=O)N

Origin of Product

United States

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